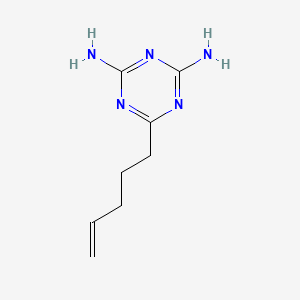
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method is the reaction of cyanuric chloride with a suitable amine under controlled conditions. For instance, the reaction of cyanuric chloride with 4-pentenylamine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of triazine derivatives often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and product yields in the synthesis of triazine-based polymers .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with target molecules. These interactions can influence various biological pathways, leading to its observed effects. For instance, in cancer cells, it may inhibit specific enzymes or signaling pathways, thereby reducing cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a pentenyl group.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group, which can significantly alter its reactivity and applications.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: A class of compounds with various aryl groups attached, showing diverse biological activities.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, making it suitable for particular applications in research and industry .
Propriétés
Numéro CAS |
22176-45-0 |
|---|---|
Formule moléculaire |
C8H13N5 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
6-pent-4-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2H,1,3-5H2,(H4,9,10,11,12,13) |
Clé InChI |
DNROWNDXCCMFHU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



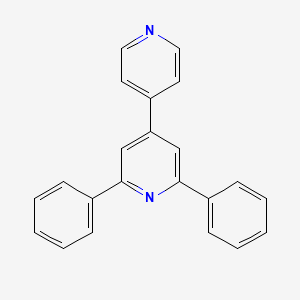
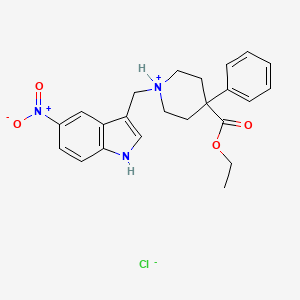
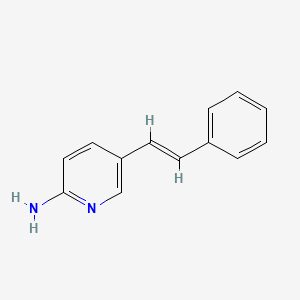
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)
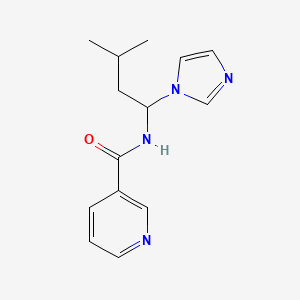



![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
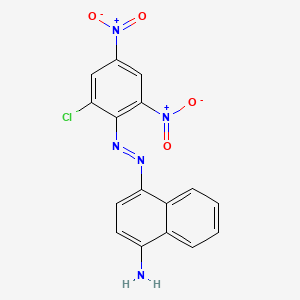
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)
